Ethyl 4-(3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoyl)piperazine-1-carboxylate
Description
Ethyl 4-(3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoyl)piperazine-1-carboxylate is a complex heterocyclic compound featuring:
- Core structure: A fused thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5-one system.
- Substituents: 4-Isobutyl group: Enhances lipophilicity and steric bulk.
Properties
IUPAC Name |
ethyl 4-[3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]propanoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4S/c1-4-31-21(30)25-10-8-24(9-11-25)17(28)6-5-16-22-23-20-26(13-14(2)3)19(29)18-15(27(16)20)7-12-32-18/h7,12,14H,4-6,8-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBBWVMXGRZDMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCC2=NN=C3N2C4=C(C(=O)N3CC(C)C)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with the active residues of ATF4 and NF-kB proteins. This interaction leads to the inhibition of endoplasmic reticulum (ER) stress and apoptosis , as well as the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the neuroprotective and anti-inflammatory pathways . It inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells. It also reduces the expression of the ER chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Biological Activity
Ethyl 4-(3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoyl)piperazine-1-carboxylate (CAS Number: 1189672-95-4) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including anti-inflammatory properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-e][1,2,4]triazolo moiety linked to a piperazine ring and a propanoyl side chain. Its molecular formula is , with a molecular weight of 439.5 g/mol. The structural complexity contributes to its diverse biological activities.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory effects. For instance, thienopyrimidine derivatives have been reported to inhibit cyclooxygenase (COX) enzymes selectively, leading to reduced inflammation and pain in various models.
Table 1: Comparison of Anti-inflammatory Activities of Related Compounds
| Compound Name | Structure | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thienopyrimidine A | Structure A | 10 | COX-2 Inhibition |
| Thienopyrimidine B | Structure B | 15 | COX-1 Inhibition |
| Ethyl 4-(3-(...)) | Structure C | TBD | TBD |
The proposed mechanism for the anti-inflammatory activity includes:
- Inhibition of Pro-inflammatory Pathways: The compound may inhibit key inflammatory mediators such as prostaglandins and cytokines.
- Molecular Docking Studies: Computational studies have shown favorable binding affinities to COX enzymes and other inflammatory targets, suggesting a rational basis for its activity.
Case Studies
Several studies have evaluated the biological effects of similar compounds:
- Study on Thienopyrimidine Derivatives: A study published in Journal of Medicinal Chemistry demonstrated that derivatives with modifications at the piperazine moiety exhibited enhanced anti-inflammatory properties compared to their parent compounds .
- In Vivo Studies: In vivo models have shown that thienopyrimidine derivatives can significantly reduce edema and pain responses in rat models of inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fused Heterocyclic Cores
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Heterocycles: The target’s thieno-triazolo-pyrimidine core differs from pyrazolo-triazolo-pyrimidine (e.g., in ) by replacing a pyrazole ring with a thiophene, altering electronic properties and binding affinity. Pyrrolo[3,4-d]pyridazinone derivatives () lack the triazole ring but share fused bicyclic systems, suggesting divergent target selectivity .
The piperazine-ethyl carboxylate moiety introduces solubility advantages over non-polar analogues (e.g., diphenyl groups in ), critical for pharmacokinetics .
Pharmacokinetic and Physicochemical Properties
Table 2: Comparative Physicochemical Properties
| Property | Target Compound | Ethyl (1,3-diphenyl...) | Pyrrolo-pyridazinone |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 3.5 | 1.9 |
| Solubility (mg/mL) | 0.15 | 0.02 | 0.5 |
| Hydrogen Bond Donors | 1 | 0 | 2 |
- The target’s ethyl carboxylate improves aqueous solubility compared to diphenyl derivatives, aligning with trends in for piperazine-containing compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
